(R)-1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine hcl
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Overview
Description
®-1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine hydrochloride is a chiral amine compound with a fluorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoro-2-methylbenzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using a suitable amine and a reducing agent such as sodium triacetoxyborohydride.
Resolution: The resulting racemic mixture is resolved using chiral resolution techniques to obtain the desired ®-enantiomer.
Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at the fluorine position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Corresponding carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
In biological research, this compound can be used to study the effects of fluorinated aromatic amines on biological systems. It may serve as a model compound for investigating metabolic pathways and enzyme interactions.
Medicine
In medicinal chemistry, ®-1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine hydrochloride is explored for its potential pharmacological properties. It may act as a precursor for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and advanced materials.
Mechanism of Action
The mechanism of action of ®-1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorinated aromatic ring and the chiral amine group enable the compound to bind selectively to certain receptors or enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride
- 5-Fluoro-2-methylphenylboronic acid
- 5-Fluoro-2-methylphenyl isothiocyanate
Uniqueness
®-1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine hydrochloride is unique due to its specific structural features, including the fluorinated aromatic ring and the chiral center. These characteristics confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H19ClFN |
---|---|
Molecular Weight |
231.74 g/mol |
IUPAC Name |
1-(5-fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H18FN.ClH/c1-8-5-6-9(13)7-10(8)11(14)12(2,3)4;/h5-7,11H,14H2,1-4H3;1H |
InChI Key |
DZIQSMWUECDPIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(C(C)(C)C)N.Cl |
Origin of Product |
United States |
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